molecular formula C23H15N3 B2576732 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline CAS No. 914090-70-3

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline

Cat. No.: B2576732
CAS No.: 914090-70-3
M. Wt: 333.394
InChI Key: VRCRCENCVUTAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline is a complex organic compound that features a unique structure combining quinoline and pyridine moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with pyridine derivatives under specific reaction conditions. For instance, the reaction may involve the use of catalysts such as palladium or other transition metals to facilitate the coupling of the two heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, environmentally friendly techniques, such as catalyst-free synthesis, are being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoline or pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline is unique due to its specific arrangement of quinoline and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-(6-quinolin-8-ylpyridin-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3/c1-6-16-8-4-14-24-22(16)18(10-1)20-12-3-13-21(26-20)19-11-2-7-17-9-5-15-25-23(17)19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCRCENCVUTAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=NC(=CC=C3)C4=CC=CC5=C4N=CC=C5)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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